molecular formula C20H19N3O3 B1150072 E7046

E7046

Numéro de catalogue B1150072
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

E7046 is a potent and selective small molecule antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. Daily oral administration of E7046 was able to both slow down the growth of established subcutaneous tumors and significantly delay the recurrence of tumors after surgical resection.E7046 was superior to the COX-2 inhibitor celecoxib against mutant APC-driven neoplastic polyp formation in the intestines of APCMin/+ mice exposed to dextran sodium sulfate.

Applications De Recherche Scientifique

Immunomodulatory Potential in Cancer Treatment

E7046, an antagonist of the prostaglandin E2 receptor E-type 4 (EP4), has shown promise in modulating the tumor immune microenvironment. A phase I study revealed that E7046 can be administered orally with manageable tolerability. It demonstrated immunomodulatory effects, and a best response of stable disease was observed in several heavily pretreated patients with advanced malignancies. This suggests potential for E7046 in future cancer treatment, especially in combination therapies (Hong et al., 2020).

Enhancing Antitumor Immune Responses

E7046's ability to inhibit PGE2-mediated pro-tumor myeloid cell differentiation and activation is significant. Its treatment has been shown to reduce tumor growth and even reject established tumors in vivo. This activity depends on both myeloid and CD8+ T cells. Additionally, its combination with E7777, an IL-2-diphtheria toxin fusion protein, disrupted myeloid and Treg immunosuppressive networks, leading to effective and durable anti-tumor immune responses in mouse tumor models. This provides insight into novel combination approaches for cancer treatment (Albu et al., 2017).

Pharmacological Profile in Preclinical Models

The pharmacological effects of E7046 were further demonstrated in various syngeneic tumor models and in APCMin/+ mice, a model for mutant APC-driven neoplastic polyp formation. E7046 was effective in slowing down tumor growth, delaying recurrence post-surgical resection, and reducing mutant APC-driven neoplastic polyp formation in these models. These findings support its potential application in treating COX-2+ tumors infiltrated with myeloid cells, including APC-mutated colon cancer (Albu et al., 2015).

Synergy with Treg-Reducing Agents in Tumor Models

The combined activity of E7046 with E7777 against multiple murine syngeneic tumor models highlighted its role in modulating the tumor microenvironment. This combination treatment significantly enhanced anti-tumor activities, with a notable increase in the ratio of CD8 T cells to Tregs, and decreased frequency of immunosuppressive myeloid cells in tumors. This suggests the potential of E7046 in combination therapies for effective cancer treatment (Albu et al., 2016).

Clinical and Immunological Effects in Cancer Patients

A phase I study of E7046 in patients with advanced solid tumors demonstrated its potential in reversing PGE2-mediated activities and facilitating the activation of cytotoxic T-cells. The treatment was generally well-tolerated, and the study provided valuable insights into the immunological effects of E7046 on myeloid- and T-lymphoid cell-mediated immunosuppression (Hong et al., 2018).

Combination with Checkpoint Inhibitors

E7046 has shown superior activity when combined with immune checkpoint inhibitors over monotherapy in preclinical models. This combination therapy induced a robust accumulation and activation of CD8 cytotoxic T cells and improved the ratio of activated CD8+ CTL vs CD4+CD25+Foxp3+ Treg cells. This supports its potential role in combination trials for cancer patients (Bao et al., 2015).

Propriétés

Nom du produit

E7046

Formule moléculaire

C20H19N3O3

Apparence

Solid powder

Synonymes

E7046;  E-7046;  E 7046.; unknown

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.